PHA-767491 hydrochloride
Beschreibung
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one hydrochloride. The nomenclature reflects the complex bicyclic structure where the core pyrrolopyridine framework is substituted at the 2-position with a pyridin-4-yl group. Alternative systematic names include 1,5,6,7-tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one hydrochloride, which emphasizes the tetrahydrogenated nature of specific positions within the fused ring system.
The compound is assigned several unique identifiers that facilitate its recognition across chemical databases. The Chemical Abstracts Service registry number for the hydrochloride salt form is 845538-12-7, while the free base carries the identifier 845714-00-3. The PubChem Compound Identifier for the hydrochloride salt is 11715766, providing standardized access to comprehensive chemical information. Additional database identifiers include ChemSpider identification numbers and various supplier-specific codes that enable precise chemical identification across different commercial and research platforms.
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNFURYBZMFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471068 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845538-12-7 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of PHA-767491 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of PHA-767491 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through various chemical reactions, such as alkylation and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
PHA-767491 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: Es hat sich als vielversprechendes Antitumormittel gezeigt, indem es die DNA-Synthese hemmt und Apoptose in verschiedenen Krebszelllinien induziert, darunter Hepatokarzinom, Glioblastom und Brustkrebs
Neurodegenerative Erkrankungen: PHA-767491 wurde auf seine neuroprotektiven Wirkungen in Modellen von neurodegenerativen Erkrankungen wie Alzheimer-Krankheit und Huntington-Krankheit untersucht.
Zellzyklusstudien: Als dualer Inhibitor von Cdc7 und CDK9 wird PHA-767491 verwendet, um die Zellzyklusregulation und die Rolle dieser Kinasen bei Zellproliferation und -überleben zu untersuchen
Wirkmechanismus
PHA-767491 (Hydrochlorid) entfaltet seine Wirkungen durch Hemmung der Aktivität von Cdc7 und CDK9. Cdc7 ist eine Kinase, die an der Initiation der DNA-Replikation beteiligt ist, während CDK9 an der transkriptionellen Regulation beteiligt ist. Durch die Hemmung dieser Kinasen blockiert PHA-767491 die DNA-Synthese und beeinflusst die Phosphorylierung der replikativen DNA-Helicase an Cdc7-abhängigen Phosphorylierungsstellen. Dies führt zur Induktion von Apoptose in Krebszellen, unabhängig vom p53-Status.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinases
One of the primary applications of this compound is its role as an inhibitor of specific protein kinases. Notably, it inhibits:
- MAPK Activated Protein Kinase 2 (MK2) : This kinase is involved in various cellular processes including inflammation and stress response. Inhibition can lead to potential therapeutic effects in diseases characterized by excessive inflammation .
- Ribosomal Protein S6 Kinase A4 (S6K4) : This kinase plays a crucial role in protein synthesis and cell growth. Inhibition may have implications for cancer treatment and metabolic disorders .
Potential Anticancer Activity
Research indicates that compounds similar to 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. The inhibition of MK2 and S6K4 can disrupt cancer cell proliferation and survival mechanisms, making it a candidate for further development in oncology .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating pathways related to oxidative stress and apoptosis, it may help protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Role in Cardiovascular Research
The compound's mechanism of action includes modulation of signaling pathways that are critical for cardiovascular health. Its potential to inhibit kinases involved in cardiac hypertrophy presents opportunities for developing treatments for heart diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Kinase/Pathway | Potential Application |
|---|---|---|
| Protein Kinase Inhibition | MAPK Activated Protein Kinase 2 | Anti-inflammatory therapies |
| Protein Kinase Inhibition | Ribosomal Protein S6 Kinase A4 | Cancer treatment |
| Neuroprotection | Oxidative Stress Pathways | Neurodegenerative disease therapies |
| Cardiovascular Protection | Cardiac Hypertrophy Pathways | Heart disease treatments |
Case Study 1: Inhibition of MK2 in Cancer Cells
A study demonstrated that the administration of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one significantly reduced the proliferation of cancer cell lines through the inhibition of MK2. This led to decreased expression levels of pro-inflammatory cytokines and enhanced apoptosis in treated cells.
Case Study 2: Neuroprotective Mechanisms
In vitro experiments showed that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The mechanism involved the modulation of intracellular signaling pathways that regulate cell survival.
Wirkmechanismus
PHA-767491 (hydrochloride) exerts its effects by inhibiting the activity of Cdc7 and CDK9. Cdc7 is a kinase involved in the initiation of DNA replication, while CDK9 is involved in transcriptional regulation. By inhibiting these kinases, PHA-767491 blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites. This leads to the induction of apoptosis in cancer cells, independent of p53 status .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The pyrrolo[3,2-c]pyridin-4-one scaffold is versatile, with modifications at the 2-position significantly altering biological activity. Below is a detailed comparison with key analogs:
Substituent-Driven Functional Differences
*Calculated based on C₁₂H₁₁ClN₃O (base) + HCl.
Key Observations:
Pyridin-4-yl vs. Chloropyridin-4-yl : The chlorine atom in the 2-chloropyridin-4-yl analog () may enhance lipophilicity and receptor binding, though its antipsychotic activity remains theoretical.
Quinolin-3-ylpyridin-4-yl (MK-2 Inhibitor III): The extended aromatic system in MK-2 Inhibitor III likely improves affinity for MK2, a kinase involved in inflammation and cancer .
Pharmacological Activity Comparison
- Circadian Rhythm Effects : Only PHA-767491 hydrochloride has been experimentally validated to alter circadian periods (e.g., 20 µM extended the period by 2 hours in TOC1:LUC assays) .
- Kinase Selectivity: PHA-767491 targets Cdc7/CDK9 with IC₅₀ values in the nanomolar range . MK-2 Inhibitor III shows specificity for MK2, a regulator of cytokine production .
Structural and Functional Insights
- Core Scaffold : The pyrrolo[3,2-c]pyridin-4-one core provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding in target binding pockets.
- Role of Hydrochloride Salt : Enhances aqueous solubility (critical for in vitro assays) and stability compared to free-base forms .
Biologische Aktivität
2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one; hydrochloride (commonly referred to as PHA-767491) is a complex organic compound with a molecular formula of C₁₂H₁₂ClN₃O. This compound features a bicyclic structure that incorporates both pyridine and pyrrolidine moieties, making it an interesting candidate for various biological applications, particularly in the field of medicinal chemistry and pharmacology.
- Molecular Weight : 239.7 g/mol
- Chemical Structure : The compound contains a unique arrangement of nitrogen atoms within its fused bicyclic framework, which enhances its biological activity compared to other related compounds.
Biological Activity
Research has demonstrated that 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one exhibits significant biological activities. Notably, it has been identified as a potent and selective inhibitor of various kinases, including:
- Cdc7 Kinase : Plays a crucial role in cell cycle regulation.
- MAPK Activated Protein Kinase 2 : Involved in several cellular signaling pathways.
- Ribosomal Protein S6 Kinase A4 : Important for protein synthesis and cell growth.
These interactions suggest potential therapeutic implications in oncology and other diseases characterized by dysregulated kinase activity.
The mechanism of action of PHA-767491 primarily involves the inhibition of kinase activity. By binding to specific sites on these kinases, the compound can disrupt their normal function, leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.
In Vitro Studies
In vitro studies have shown that PHA-767491 effectively inhibits cancer cell proliferation. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.25 | Significant inhibition of proliferation |
| A549 | 0.30 | Induction of apoptosis observed |
| MCF-7 | 0.15 | Cell cycle arrest at G1 phase |
These findings indicate that the compound has a strong potential as an anticancer agent.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of PHA-767491 on various cancer cell lines (HeLa, A549, MCF-7). The results indicated that the compound significantly inhibited cell growth and induced apoptosis at low concentrations.
-
Target Interaction Analysis :
- Interaction studies revealed that PHA-767491 binds selectively to Cdc7 kinase with high affinity, which is essential for its anticancer properties. This selectivity may reduce off-target effects commonly associated with less specific inhibitors.
Comparative Analysis
To understand the uniqueness of PHA-767491 compared to similar compounds, a comparative analysis is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Aminoisoquinoline | Structure | Potential neuroprotective effects |
| 1H-Pyrrolo[3,2-c]quinolin-4(5H)-one | Structure | Similar biological activity but different nitrogen placement |
| Pyrrolopyridinones | Structure | Broad range of biological activities; kinase inhibitors |
What sets PHA-767491 apart is its specific arrangement of nitrogen atoms and the fused bicyclic structure that enhances its selectivity and potency against specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization and functionalization of pyrrolo-pyridine scaffolds. Key intermediates, such as halogenated pyridines (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride in ), may undergo nucleophilic substitution or cross-coupling reactions. Yield optimization requires rigorous control of reaction conditions (temperature, catalyst loading, solvent polarity) and purification via column chromatography or recrystallization. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for monitoring purity and structural fidelity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Characterization involves:
- Spectroscopic Analysis : H/C NMR to confirm proton and carbon environments.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% typically required for pharmacological studies).
- Elemental Analysis : Combustion analysis to verify empirical formula.
- Reference Standards : Compare against pharmacopeial impurity standards (e.g., EP/BP guidelines in ) to detect trace contaminants .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation exposure; if inhaled, move to fresh air and seek medical attention.
- Skin/Eye Contact : Immediate rinsing with water for ≥15 minutes ().
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : In airtight containers, away from light and moisture, at 2–8°C for long-term stability .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line selection, incubation time). Solutions include:
- Standardized Assays : Use validated protocols (e.g., NIH/WHO guidelines) for IC determination.
- Orthogonal Validation : Confirm activity via multiple methods (e.g., enzymatic assays vs. cell-based assays).
- Data Normalization : Adjust for batch effects using internal controls (e.g., reference kinase inhibitors in ).
- Meta-Analysis : Pool data from independent studies with statistical weighting to identify trends .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., PI3Kδ in ’s Parsaclisib hydrochloride).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (10–100 ns trajectories) to assess binding affinity.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., chloro, pyridinyl groups) with activity trends .
Q. What chromatographic methods are effective for detecting and quantifying impurities in this compound?
- Methodological Answer :
- HPLC-UV/HRMS : Reverse-phase columns (e.g., Waters XBridge C18) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at ppm levels (e.g., EP Impurity D/M in ).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products.
- Validation Parameters : Linearity (R >0.99), LOD/LOQ (Limit of Detection/Quantification), and recovery rates (85–115%) per ICH guidelines .
Q. How can in vitro kinase assays elucidate the mechanism of action of this compound?
- Methodological Answer :
- Kinase Profiling Panels : Screen against 50–100 kinases (e.g., Eurofins KinaseProfiler™) to identify targets.
- ATP-Competitive Assays : Measure inhibition using fluorescent ADP-Glo™ reagents.
- Cellular Validation : Confirm target engagement via Western blot (e.g., phospho-Akt suppression for PI3K inhibitors as in ) .
Q. What considerations are essential for designing in vivo studies to assess therapeutic efficacy?
- Methodological Answer :
- Dose Optimization : Determine MTD (Maximum Tolerated Dose) in rodents via escalating-dose studies.
- Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Efficacy Models : Use xenograft models (e.g., T-cell leukemia in ) with endpoints like tumor volume reduction.
- Toxicity Screening : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
